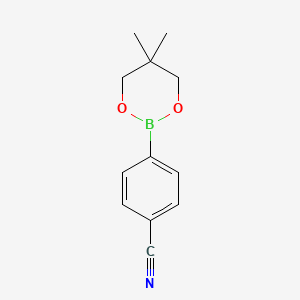

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Description

BenchChem offers high-quality 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BNO2/c1-12(2)8-15-13(16-9-12)11-5-3-10(7-14)4-6-11/h3-6H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIHMVOJDPTWSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627336 | |

| Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214360-44-8 | |

| Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

CAS Number: 214360-44-8 Common Name: 4-Cyanophenylboronic acid neopentyl glycol ester

Executive Summary

This technical guide profiles 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (CAS 214360-44-8), a specialized organoboron reagent used extensively in medicinal chemistry and materials science.[1] Unlike the ubiquitous pinacol esters, this neopentyl glycol (NPG) ester offers a distinct balance of atom economy, crystallizability, and hydrolytic stability. It serves as a critical "masked" form of 4-cyanophenylboronic acid, enabling the precise introduction of the benzonitrile pharmacophore into biaryl scaffolds via Suzuki-Miyaura cross-coupling.

This document details the physicochemical properties, synthesis protocols, mechanistic advantages, and safety standards required for high-fidelity research applications.

Chemical Profile & Specifications

| Property | Specification |

| CAS Number | 214360-44-8 |

| IUPAC Name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile |

| Molecular Formula | C₁₂H₁₄BNO₂ |

| Molecular Weight | 215.06 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in CH₂Cl₂, THF, Toluene, Ethyl Acetate; Insoluble in water |

| Melting Point | 98–102 °C (Typical range for high purity) |

| Purity Standard | ≥98.0% (GC/HPLC) |

| Structural Class | Arylboronic acid cyclic ester (Neopentyl glycol derivative) |

Synthesis & Manufacturing Protocol

The synthesis of CAS 214360-44-8 is a dehydration condensation reaction designed to protect the boronic acid moiety. This protocol ensures high yield and purity by driving the equilibrium toward the ester via azeotropic removal of water.

Reaction Pathway

The synthesis proceeds from 4-cyanophenylboronic acid and neopentyl glycol (2,2-dimethyl-1,3-propanediol).

Figure 1: Synthesis pathway via dehydration condensation.

Detailed Experimental Procedure

Objective: Synthesis of 10 g of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile.

-

Reagent Preparation:

-

Charge a 250 mL round-bottom flask (RBF) with 4-cyanophenylboronic acid (7.35 g, 50.0 mmol).

-

Add neopentyl glycol (5.73 g, 55.0 mmol, 1.1 equiv).

-

Add Toluene (100 mL) as the solvent.

-

-

Dehydration (Dean-Stark):

-

Equip the RBF with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.[2]

-

Fill the Dean-Stark trap with toluene.[2]

-

Heat the mixture to vigorous reflux (oil bath ~130 °C).

-

Monitor water collection in the trap.[2] Continue reflux until water evolution ceases (typically 2–4 hours).

-

-

Work-up:

-

Cool the reaction mixture to room temperature. The product may begin to crystallize.

-

Remove the solvent under reduced pressure (Rotavap) to obtain a crude solid.

-

Purification: Recrystallize the crude solid from a mixture of Hexanes/Ethyl Acetate (or precipitate by adding hexanes to a concentrated DCM solution).

-

Filtration: Filter the white solid and wash with cold hexanes.

-

Drying: Dry under high vacuum (<1 mbar) at 40 °C for 4 hours to remove trace solvent.

-

Validation: The formation of the 6-membered dioxaborinane ring is confirmed by the disappearance of the broad O-H stretch of the boronic acid in IR and the appearance of the characteristic methylene protons (~3.78 ppm) and dimethyl singlets (~1.03 ppm) in ¹H NMR.

Mechanistic Insight & Reactivity

Why Neopentyl Glycol?

While pinacol esters (Bpin) are more common, neopentyl glycol esters (Bneop) offer specific advantages in drug development:

-

Atom Economy: Neopentyl glycol (MW 104) is lighter than pinacol (MW 118), slightly improving atom economy.

-

Crystallinity: The rigid 6-membered ring often yields highly crystalline solids, making purification by recrystallization easier compared to the sometimes oily pinacol derivatives.

-

Stability: The "gem-dimethyl" effect (Thorpe-Ingold effect) in the neopentyl ring provides steric bulk that protects the boron center from premature hydrolysis, yet it remains reactive enough for transmetalation under basic conditions.

Suzuki-Miyaura Coupling Mechanism

The primary application is the palladium-catalyzed cross-coupling with aryl halides.

Figure 2: Catalytic cycle utilizing CAS 214360-44-8 in Suzuki coupling.

Applications in Drug Discovery

This compound is a modular building block for introducing the 4-cyanophenyl motif, a bioisostere for carbonyls or a precursor to amines and amidines.

Case Study: Synthesis of Biaryl Nitriles

-

Context: Biaryl nitriles are key intermediates in the synthesis of Sartans (angiotensin II receptor antagonists) and various kinase inhibitors.

-

Protocol:

-

Substrates: 1.0 eq Aryl Bromide, 1.1 eq CAS 214360-44-8.[1]

-

Catalyst: 1-5 mol% Pd(dppf)Cl₂·CH₂Cl₂.

-

Base/Solvent: K₂CO₃ (3.0 eq) in 1,4-Dioxane/Water (4:1).

-

Conditions: 80–100 °C for 12 hours.

-

Outcome: High yields (>85%) are typical due to the stability of the neopentyl ester, which resists deboronation better than the free acid under these conditions.

-

Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed.[3] |

| Skin Irritation | H315 | Causes skin irritation.[3][4][5][6] |

| Eye Irritation | H319 | Causes serious eye irritation.[3][4][5][6] |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place (2–8 °C recommended for long term). Keep container tightly closed to prevent hydrolysis by atmospheric moisture.

-

Spill Response: Sweep up solid spills to avoid dust generation. Clean surface with isopropanol.

References

-

CP Lab Safety. (n.d.). 4-(5,5-Dimethyl-1,3,2-Dioxaborinan-2-Yl)Benzonitrile Product Data. Retrieved from [Link][6][7][8][9]

-

National Institutes of Health (NIH). (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Retrieved from [Link]

-

Organic Syntheses. (2020).[2] Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from [Link]

Sources

- 1. 172732-52-4|2-(1,3,2-Dioxaborinan-2-yl)benzonitrile|BLD Pharm [bldpharm.com]

- 2. orgsyn.org [orgsyn.org]

- 3. 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile | C10H10BNO2 | CID 3529602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. echemi.com [echemi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. echemi.com [echemi.com]

- 9. mdpi.com [mdpi.com]

Technical Whitepaper: Physicochemical Profile and Synthetic Utility of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Executive Summary

This technical guide provides a comprehensive analysis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile , a specialized organoboron intermediate critical to modern pharmaceutical synthesis. Distinguished by its neopentyl glycol (NPG) ester protection, this compound offers a superior stability profile compared to free boronic acids while maintaining high reactivity in palladium-catalyzed cross-coupling reactions.

This document details the molecular specifications, validated synthetic protocols, and mechanistic advantages of this reagent, designed for application scientists and medicinal chemists optimizing Suzuki-Miyaura coupling workflows.

Physicochemical Specifications

The precise molecular weight and structural parameters are fundamental for stoichiometric calculations in high-throughput screening (HTS) and process chemistry.

Molecular Identity

| Parameter | Specification |

| Compound Name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile |

| Common Synonyms | 4-Cyanophenylboronic acid neopentyl glycol ester; 4-Cyanophenylboronic acid 2,2-dimethyl-1,3-propanediol ester |

| CAS Registry Number | 214360-44-8 |

| Molecular Formula | C₁₂H₁₄BNO₂ |

| Molecular Weight | 215.06 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| SMILES | CC1(C)COB(OC1)C2=CC=C(C=C2)C#N |

Structural Composition

The molecule consists of a para-substituted benzonitrile core protected by a 5,5-dimethyl-1,3,2-dioxaborinane ring.

-

Nitrile Group (-CN): Electron-withdrawing group (EWG) at the para position, activating the aryl ring for transmetalation but also susceptible to hydrolysis under harsh acidic conditions.

-

Neopentyl Glycol Ester: A cyclic boronic ester derived from neopentyl glycol (2,2-dimethyl-1,3-propanediol). This protecting group is sterically bulkier than the ethylene glycol ester but less hindered than the pinacol ester, offering a unique balance between stability and reactivity.

Synthetic Methodology

The synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a condensation reaction driven by thermodynamics. The protocol below is designed to be self-validating : the reaction progress can be visually monitored by the clarity of the solution (if using toluene/Dean-Stark) or by simple TLC analysis.

Validated Synthesis Protocol

Objective: Synthesis of C₁₂H₁₄BNO₂ from 4-cyanophenylboronic acid.

Reagents:

-

Substrate: 4-Cyanophenylboronic acid (1.0 equiv)

-

Reagent: Neopentyl glycol (1.05 equiv)

-

Solvent: Toluene (anhydrous) or Dichloromethane (DCM)

-

Desiccant: Anhydrous MgSO₄ (if using DCM) or Dean-Stark trap (if using Toluene).

Step-by-Step Workflow:

-

Charge: In a clean, dry round-bottom flask, suspend 4-cyanophenylboronic acid (e.g., 10.0 g, 68.0 mmol) in Toluene (100 mL).

-

Addition: Add Neopentyl glycol (7.44 g, 71.4 mmol).

-

Reflux/Dehydration:

-

Method A (Toluene): Attach a Dean-Stark trap and reflux for 2-4 hours. The collection of water in the trap validates the condensation is proceeding.

-

Method B (DCM): Stir at room temperature with 5.0 g of anhydrous MgSO₄ for 12 hours.

-

-

Monitoring: Check TLC (Hexane:EtOAc 4:1). The polar boronic acid spot (baseline) should disappear, replaced by the less polar ester spot (Rf ~0.5-0.6).

-

Workup:

-

Filter off the desiccant (if Method B) or cool the solution (Method A).

-

Concentrate the filtrate under reduced pressure.[1]

-

-

Purification: Recrystallize from Hexane/EtOAc or Heptane to yield white crystals.

Synthesis Pathway Diagram[6]

Figure 1: Condensation pathway for the synthesis of the neopentyl glycol boronate ester. Removal of water drives the equilibrium forward.

Strategic Application in Drug Discovery[7]

In the context of the Suzuki-Miyaura coupling, the choice of the boronic ester significantly influences the reaction kinetics and the purification profile.

Neopentyl Glycol vs. Pinacol Esters

While pinacol esters are ubiquitous, the neopentyl glycol (NPG) ester offers distinct advantages in specific scenarios:

| Feature | Neopentyl Glycol Ester (NPG) | Pinacol Ester (Pin) | Impact on Workflow |

| Atom Economy | Higher (Protecting group mass ~102 Da) | Lower (Protecting group mass ~116 Da) | NPG is slightly more mass-efficient for scale-up. |

| Crystallinity | High | Variable (often oily) | NPG derivatives often crystallize better, simplifying purification without chromatography. |

| Hydrolytic Stability | Moderate | High | NPG hydrolyzes faster than Pin in aqueous base, potentially accelerating the release of the active boronic acid species during coupling. |

Mechanistic Role in Suzuki Coupling

The NPG ester acts as a "prodrug" for the active boronic acid. Under the basic conditions of the Suzuki coupling (e.g., K₂CO₃/H₂O), the NPG ester hydrolyzes to the free boronic acid or forms a reactive boronate "ate" complex, which then undergoes transmetalation with the Palladium(II) oxidative addition complex.

Validated Coupling Workflow

Reaction: Coupling of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile with an Aryl Halide (Ar-X).[2]

-

Catalyst: Pd(dppf)Cl₂ (3-5 mol%) or Pd(PPh₃)₄.

-

Base: K₂CO₃ (2.0 equiv) or K₃PO₄.

-

Temperature: 80-100°C.

Figure 2: The Suzuki-Miyaura catalytic cycle illustrating the activation of the NPG boronate ester prior to transmetalation.

Analytical Validation

To ensure the integrity of the reagent before use, the following analytical signatures must be verified.

-

¹H NMR (CDCl₃, 400 MHz):

-

Aryl Protons: Two doublets (or AA'BB' system) around δ 7.6 - 7.9 ppm. The protons ortho to the nitrile group typically appear further downfield due to the EWG effect.

-

Ester Protons (OCH₂): Singlet around δ 3.7 - 3.8 ppm (4H).

-

Methyl Protons (CH₃): Singlet around δ 1.0 - 1.1 ppm (6H).

-

-

¹¹B NMR: Single peak typically around δ 26-30 ppm, characteristic of a boronic ester.

-

MS (ESI+): m/z 216.1 [M+H]⁺.

References

-

PubChem. (n.d.).[4] 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile.[4][1] National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

An In-Depth Technical Guide to the NMR Spectral Data of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, a key building block in medicinal chemistry and materials science.[1] Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of ¹H, ¹³C, and ¹¹B NMR data, underpinned by established scientific principles and practical insights.

Introduction

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a bifunctional molecule featuring a benzonitrile moiety and a neopentyl glycol-protected boronic acid. This structure makes it a valuable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules. Accurate structural elucidation and purity assessment are paramount, and NMR spectroscopy stands as the most powerful tool for this purpose.[2] This guide will dissect the characteristic NMR signatures of this compound, providing a framework for its unambiguous identification and characterization.

Molecular Structure and NMR Assignments

The unique arrangement of protons and carbons in 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile gives rise to a distinct set of signals in its NMR spectra. Understanding the chemical environment of each nucleus is key to assigning these signals correctly.

Caption: Molecular structure of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile with atom numbering for NMR assignment.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.[3] For 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, the expected signals are in the aromatic and aliphatic regions.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 - 7.9 | Doublet | 2H | H2', H6' | These protons are ortho to the electron-withdrawing boronate ester group, leading to deshielding and a downfield shift.[4] They appear as a doublet due to coupling with H3' and H5'. |

| ~7.6 - 7.7 | Doublet | 2H | H3', H5' | These protons are ortho to the electron-withdrawing nitrile group, also causing a downfield shift. Their coupling to H2' and H6' results in a doublet. |

| ~3.7 - 3.8 | Singlet | 4H | -O-CH₂- | The four methylene protons of the neopentyl glycol moiety are chemically equivalent due to the free rotation around the C-C bond and the symmetry of the ring, resulting in a single sharp peak. |

| ~1.0 | Singlet | 6H | -C(CH₃)₂- | The six methyl protons are also equivalent and are in a shielded environment, thus appearing as a singlet in the upfield region of the spectrum. |

Causality in Proton Chemical Shifts: The electron-withdrawing nature of both the nitrile (-CN) and the boronate ester (-B(OR)₂) groups significantly influences the chemical shifts of the aromatic protons.[4] The deshielding effect is most pronounced for the ortho protons (H2', H6' and H3', H5'), causing them to resonate at a lower field compared to unsubstituted benzene (δ 7.34 ppm).

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~135 | C2', C6' | These aromatic carbons are adjacent to the boronate ester group and are deshielded. |

| ~132 | C3', C5' | These carbons are adjacent to the nitrile group and experience a similar deshielding effect. |

| ~129 | C1' | The ipso-carbon attached to the nitrile group. Its chemical shift can be influenced by the quadrupolar boron nucleus, sometimes leading to a broadened signal. |

| ~118 | -CN | The carbon of the nitrile group is significantly deshielded and appears in the characteristic region for nitriles. |

| ~112 | C4' | The ipso-carbon attached to the boron atom. This signal is often broad and may be difficult to observe due to quadrupolar relaxation of the attached ¹¹B nucleus. |

| ~72 | -O-CH₂- | The methylene carbons of the dioxaborinane ring. |

| ~32 | -C(CH₃)₂- | The quaternary carbon of the neopentyl glycol moiety. |

| ~22 | -C(CH₃)₂- | The methyl carbons, appearing in the upfield aliphatic region. |

Expert Insight: The observation of the C4' signal can be challenging. Its direct attachment to the boron atom, a quadrupolar nucleus, often results in significant line broadening. Specialized NMR techniques, such as ¹³C-{¹¹B} decoupling, can sometimes be employed to sharpen this signal, though this is not a routine experiment.

¹¹B NMR Spectral Analysis

¹¹B NMR is a crucial technique for characterizing organoboron compounds.[5][6] The chemical shift of the boron nucleus provides valuable information about its coordination state and electronic environment.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~28 - 30 | -B(OR)₂ | The observed chemical shift is characteristic of a trigonal planar, tricoordinate boronate ester.[7] The shielding is influenced by the oxygen atoms of the neopentyl glycol. |

Trustworthiness of Data: The ¹¹B NMR spectrum serves as a direct probe of the boron center. A single, relatively sharp signal in the expected range confirms the integrity of the boronate ester functionality. The presence of other signals could indicate hydrolysis to the corresponding boronic acid (typically observed around δ 28-33 ppm but with different line shape and in equilibrium with boroxines) or other boron-containing impurities.[8]

Experimental Protocol: NMR Sample Preparation and Acquisition

Achieving high-quality NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is a common choice for its good solubilizing power and relatively clean spectral window.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

-

NMR Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, particularly in the aromatic region.

-

Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹¹B).

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 30° pulse angle, 2-5 second relaxation delay, 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans to achieve adequate signal-to-noise.

-

-

¹¹B NMR Acquisition:

-

Acquire a proton-decoupled ¹¹B spectrum.

-

Typical parameters: 90° pulse angle, 1-second relaxation delay, 128-512 scans. A broader spectral width may be necessary compared to ¹H or ¹³C NMR.

-

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. acdlabs.com [acdlabs.com]

- 3. azooptics.com [azooptics.com]

- 4. youtube.com [youtube.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile mass spectrometry

An In-Depth Technical Guide to the Mass Spectrometry of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Authored by: A Senior Application Scientist

Introduction

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a vital organoboron compound, increasingly utilized as a key building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and advanced materials.[1][2] Its structure, featuring a neopentyl glycol protecting group on the boronic acid moiety of 4-cyanophenylboronic acid, imparts specific chemical properties that necessitate a nuanced approach to its characterization by mass spectrometry. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, offering field-proven insights into ionization techniques, fragmentation patterns, and experimental protocols tailored for researchers, scientists, and professionals in drug development.

The molecular formula of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is C12H14BNO2, with a corresponding molecular weight of approximately 215.1 g/mol .[1] Accurate mass measurement and an understanding of its behavior under various ionization conditions are critical for reaction monitoring, purity assessment, and structural confirmation.

Core Principles of Mass Spectrometric Analysis for Boronic Esters

The analysis of boronic acid esters, such as the subject compound, presents unique challenges. A primary concern is their susceptibility to hydrolysis, which can lead to the formation of the corresponding boronic acid.[3] This can occur during sample preparation or within the mass spectrometer's ion source, potentially complicating spectral interpretation. Therefore, experimental design must prioritize conditions that maintain the integrity of the ester.

Recommended Ionization Techniques

The choice of ionization technique is paramount for the successful analysis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile. Both "soft" and "hard" ionization methods can be employed, each providing different types of structural information.[4][5][6]

Electrospray Ionization (ESI)

ESI is a soft ionization technique well-suited for polar and semi-polar compounds and is a preferred method for this analyte.[7][8] It typically imparts minimal energy to the molecule, leading to the observation of the intact molecular ion, often as an adduct with a proton ([M+H]+), sodium ([M+Na]+), or other cations present in the solvent system.

-

Expertise & Experience: From a practical standpoint, ESI-MS is highly effective for the routine analysis of reaction mixtures containing this compound, especially when coupled with liquid chromatography (LC-MS). The low energy of the ionization process helps to prevent premature fragmentation or hydrolysis of the dioxaborinane ring.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS with Electron Ionization (EI) is a powerful tool. Given the nature of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, its volatility may be sufficient for GC analysis. EI is a hard ionization technique that will induce significant fragmentation, providing a detailed fingerprint of the molecule's structure.

-

Expertise & Experience: While EI will likely not yield a prominent molecular ion peak, the resulting fragmentation pattern can be highly informative for structural elucidation and for distinguishing it from isomeric compounds. A key advantage of GC-MS is the high chromatographic resolution, which is beneficial for separating the analyte from impurities.[9]

Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI is another soft ionization technique that can be particularly useful for the analysis of this compound, especially if derivatization is considered.[10] It is less common for small molecules like this unless specific sample preparation protocols are employed.

-

Trustworthiness: The MALDI approach often involves co-crystallizing the analyte with a matrix that absorbs the laser energy, leading to gentle desorption and ionization. This can be advantageous in minimizing in-source degradation.

Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear guidance for obtaining reliable mass spectrometric data.

Protocol 1: LC-ESI-MS Analysis

This protocol is optimized for the quantitative and qualitative analysis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in solution.

-

Sample Preparation:

-

Dissolve the sample in a suitable organic solvent such as methanol or acetonitrile to a concentration of approximately 1 µg/mL.

-

To minimize hydrolysis, use anhydrous solvents and prepare the sample immediately before analysis.

-

-

Liquid Chromatography Parameters:

-

Column: A C18 reversed-phase column is recommended. To mitigate on-column hydrolysis, a column with low silanol activity is preferable.[3]

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a standard starting point. The formic acid aids in protonation for positive ion mode ESI.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: Maintain at a controlled room temperature (e.g., 25 °C) to prevent thermal degradation.

-

-

Mass Spectrometry Parameters (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (Nitrogen) Flow: 8 - 12 L/min

-

Drying Gas (Nitrogen) Temperature: 300 - 350 °C

-

Scan Range: m/z 50 - 500

-

Protocol 2: GC-EI-MS Analysis

This protocol is designed for the detailed structural characterization of the pure compound through its fragmentation pattern.

-

Sample Preparation:

-

Dissolve the sample in a volatile, anhydrous solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.

-

-

Gas Chromatography Parameters:

-

Column: A standard non-polar column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

Mass Spectrometry Parameters:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Scan Range: m/z 35 - 400

-

Data Presentation and Interpretation

Expected Mass Spectra

| Ionization Technique | Expected Parent Ion (m/z) | Key Adducts/Fragments (m/z) |

| ESI (Positive Mode) | 216.1234 ([M+H]+) | 238.1053 ([M+Na]+) |

| EI | Not typically observed | See Fragmentation Pathway section |

Note: The exact masses are calculated based on the molecular formula C12H14BNO2.

Fragmentation Pathway

Under Electron Ionization (EI), 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is expected to undergo characteristic fragmentation. The following diagram illustrates the predicted fragmentation pathway.

Caption: Predicted EI fragmentation of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile.

Explanation of Fragmentation:

-

Loss of a Methyl Group (-CH3): A common initial fragmentation for compounds with gem-dimethyl groups is the loss of a methyl radical, leading to a fragment at m/z 200.

-

Cleavage of the Dioxaborinane Ring: The bond between the boron atom and the phenyl ring can cleave, leading to the loss of the neopentyl glycol portion (C5H10O2), resulting in a fragment corresponding to the cyanophenylboron cation at m/z 113.

-

Loss of Boron: The cyanophenylboron cation can further lose the boron atom to yield the cyanophenyl cation at m/z 102.

-

Formation of the Dioxaborinane Cation: Cleavage can also occur where the charge is retained on the dioxaborinane portion of the molecule, resulting in a fragment at m/z 127.

-

Further Fragmentation of the Dioxaborinane Ring: The dioxaborinane cation can undergo further fragmentation, for instance, by losing the BO2 moiety to form a C5H9 cation at m/z 69.

Workflow Visualization

The following diagram outlines the logical workflow for the mass spectrometric analysis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile.

Caption: General workflow for the mass spectrometric analysis of the target compound.

Conclusion

The mass spectrometric analysis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a multifaceted process that requires careful consideration of the compound's chemical properties. By selecting the appropriate ionization technique and analytical conditions, researchers can obtain high-quality data for both quantitative analysis and detailed structural elucidation. The protocols and insights provided in this guide serve as a robust starting point for the successful characterization of this important synthetic building block.

References

-

4-(5,5-Dimethyl-1,3,2-Dioxaborinan-2-Yl)Benzonitrile, min 98%, 1 gram - CP Lab Safety. (n.d.). Retrieved January 26, 2024, from [Link]

-

Vikse, K. L., & McIndoe, J. S. (2018). Ionization methods for the mass spectrometry of organometallic compounds. Journal of Mass Spectrometry, 53(10), 1026–1034. [Link]

-

Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

-

Ionization Methods in Organic Mass Spectrometry. (n.d.). Retrieved January 26, 2024, from [Link]

-

A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques - ACD/Labs. (2023, August 23). Retrieved January 26, 2024, from [Link]

-

Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC. (n.d.). Retrieved January 26, 2024, from [Link]

-

Mass spectrometnc analysis for organic boron compounds - ResearchGate. (n.d.). Retrieved January 26, 2024, from [Link]

-

Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC International - Chromatography Online. (2021, December 1). Retrieved January 26, 2024, from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Ionization methods for the mass spectrometry of organometallic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. as.uky.edu [as.uky.edu]

- 6. acdlabs.com [acdlabs.com]

- 7. web.uvic.ca [web.uvic.ca]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile stability and storage

An In-depth Technical Guide to the Stability and Storage of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Authored by: A Senior Application Scientist

Abstract

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, a neopentyl glycol boronic ester of 4-cyanophenylboronic acid, is a crucial building block in modern synthetic chemistry, particularly valued for its application in Suzuki-Miyaura cross-coupling reactions. Its stability is paramount for achieving reproducible and high-yield outcomes in drug discovery and materials science. This guide provides a comprehensive analysis of the compound's stability profile, outlines field-proven storage and handling protocols, and details experimental methods for assessing its integrity. The causality behind these recommendations is explained to equip researchers with the knowledge to maintain the reagent's efficacy.

Introduction: The Critical Role of Reagent Integrity

Boronic acids and their ester derivatives are foundational to palladium-catalyzed cross-coupling reactions.[1] The choice to use a boronic ester, such as 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, over the corresponding free boronic acid is often a strategic one. Boronic esters generally exhibit enhanced stability, better solubility in organic solvents, and are less prone to side reactions like protodeborylation or the formation of boroxine anhydrides.[2] The neopentyl glycol protecting group, in particular, forms a six-membered ring with the boron atom, which confers greater hydrolytic stability compared to five-membered ring systems like pinacol esters.[2]

However, "greater stability" is a relative term. These compounds are not indefinitely stable and are susceptible to degradation, primarily through hydrolysis. The presence of degradation products can lead to inconsistent reaction kinetics, lower yields, and complex purification challenges.[3] Therefore, a deep understanding of this reagent's stability and the implementation of rigorous storage and handling protocols are not mere best practices—they are prerequisites for success.

Physicochemical Properties at a Glance

A foundational understanding begins with the compound's basic properties.

| Property | Value | Reference(s) |

| CAS Number | 214360-44-8 | [4][5][6] |

| Molecular Formula | C₁₂H₁₄BNO₂ | [4][5] |

| Molecular Weight | 215.1 g/mol | [4][5] |

| Appearance | White to off-white solid/crystalline powder | |

| Purity | Typically ≥98% | [4] |

| Storage Temperature | Room temperature; cool and dark place recommended | [4][6][7] |

The Core Stability Profile: Understanding the 'Why'

The utility of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is directly linked to its stability under various conditions.

Hydrolytic Stability: The Primary Concern

The principal degradation pathway for all boronic esters is hydrolysis.[8] This is a reversible reaction where the ester reacts with water to yield the parent boronic acid (4-cyanophenylboronic acid) and the diol (neopentyl glycol).

-

Mechanism: The hydrolysis is typically initiated by the coordination of a water molecule to the vacant p-orbital of the boron atom, followed by proton transfer and cleavage of the B-O bond.

-

Influence of the Neopentyl Glycol Moiety: The six-membered 1,3,2-dioxaborinane ring is sterically hindered by the gem-dimethyl groups of the neopentyl glycol backbone. This steric bulk impedes the approach of water to the boron center, significantly slowing the rate of hydrolysis compared to less hindered esters.[9]

-

pH Dependence: The rate of hydrolysis is influenced by pH. While relatively stable at neutral pH, the reaction can be accelerated under both acidic and basic conditions.[10]

The consequence of hydrolysis is the introduction of 4-cyanophenylboronic acid into the reagent bottle. This can complicate reaction stoichiometry and may lead to the formation of undesired byproducts.

Thermal, Oxidative, and Photostability

-

Thermal Profile: The compound is a solid at room temperature and is generally stable under these conditions.[4][6] However, as with most complex organic molecules, long-term storage at elevated temperatures is not advised as it can accelerate degradation processes. Storing in a cool, well-ventilated place is recommended.[7][11]

-

Oxidative Profile: While not acutely sensitive to oxygen, it is best practice to minimize exposure to air. Handling and storing the compound under an inert atmosphere (e.g., argon or nitrogen) is the gold standard for preserving its integrity over the long term.[6]

-

Photostability: No specific photosensitivity is prominently reported; however, standard laboratory practice dictates storing chemical reagents in opaque containers or in a dark location to prevent any potential light-induced degradation.[7]

Visualizing Degradation and Application

Understanding the chemical transformations this reagent undergoes is key to its proper use.

The Primary Degradation Pathway: Hydrolysis

The equilibrium between the stable ester and its hydrolysis products is the most critical relationship to manage.

Caption: The reversible hydrolysis of the boronic ester to its parent acid and diol.

Role in Suzuki-Miyaura Coupling

A stable, intact boronic ester is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.

Caption: The crucial role of the intact boronic ester in the Suzuki-Miyaura cycle.

Field-Proven Storage and Handling Protocols

Adherence to the following protocols will ensure the long-term viability and performance of the reagent.

Recommended Storage Conditions

-

Atmosphere: For optimal shelf life, always store the solid under a dry, inert atmosphere such as argon or nitrogen.[6] This displaces moisture and oxygen, the primary drivers of degradation.

-

Temperature: While stable at room temperature, long-term storage is best conducted in a cool, dry place.[7] For multi-year storage, refrigeration at 2-8°C is recommended.

-

Container: Use a well-sealed, opaque container to protect from moisture and light. Ensure the cap is tightly secured after each use.

-

Location: Store in a dedicated, well-ventilated chemicals cabinet away from strong acids, bases, and oxidizing agents.

Safe Handling Workflow

-

Preparation: Whenever possible, handle the solid inside a glovebox with a dry, inert atmosphere. If a glovebox is unavailable, work quickly under a positive pressure stream of argon or nitrogen.

-

Weighing: Weigh out the required amount promptly and reseal the main container immediately to minimize its exposure to the laboratory atmosphere.

-

Solvent and Glassware: Use oven-dried or flame-dried glassware and anhydrous solvents for preparing solutions to prevent introducing water.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[12][13] Handle in a well-ventilated area or chemical fume hood.[13]

Experimental Protocols for Quality Assessment

Verifying the purity of the reagent before use is a self-validating step that prevents failed reactions.

Protocol 1: RP-HPLC Analysis to Detect Hydrolysis

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful tool for purity assessment, but it can induce on-column hydrolysis if conditions are not optimized.[3] This method is designed to minimize this artifact.

-

Objective: To separate and quantify the intact boronic ester from its primary degradant, 4-cyanophenylboronic acid.

-

Methodology:

-

Column Selection: Utilize a column with low silanol activity, such as a Waters XTerra MS C18 or equivalent. Active silanol groups on the stationary phase can catalyze hydrolysis.[3]

-

Mobile Phase:

-

Solvent A: Water (HPLC Grade)

-

Solvent B: Acetonitrile (HPLC Grade)

-

Crucial Note: Avoid acidic modifiers like formic or trifluoroacetic acid, as they can accelerate hydrolysis on-column.[3] If pH modification is needed for peak shape, a basic mobile phase (pH > 10) can be effective for stabilizing certain boronic esters, though this should be validated.[14]

-

-

Gradient: A typical gradient might be 10% to 90% B over 15 minutes.

-

Sample Preparation: Dissolve a small, accurately weighed sample (~1 mg/mL) in a dry, aprotic solvent like acetonitrile immediately before injection. Avoid aqueous diluents.

-

Detection: UV detection at 254 nm.

-

Analysis: The boronic ester will be more retained (longer retention time) than the more polar boronic acid. The presence of a significant peak corresponding to the boronic acid indicates degradation.

-

Protocol 2: ¹H NMR Spectroscopy for Purity Confirmation

¹H NMR provides a rapid and clear assessment of the compound's structural integrity.

-

Objective: To confirm the structure and detect the presence of free neopentyl glycol, a direct indicator of hydrolysis.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a dry deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire a standard ¹H NMR spectrum.

-

Spectral Analysis:

-

Intact Ester: Look for the characteristic signals of the neopentyl glycol moiety: a singlet for the two methyl groups (gem-dimethyl) and a singlet for the two methylene (-CH₂-) groups. The aromatic protons will appear in the downfield region.

-

Degradation: The presence of a new set of signals corresponding to free neopentyl glycol (which will have a different chemical shift from the ester-bound form) is a definitive sign of hydrolysis. The ratio of the integrals of the ester signals to the free diol signals can be used to estimate the extent of degradation.

-

-

Conclusion

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a robust and highly valuable reagent in synthetic chemistry. Its enhanced stability, derived from the neopentyl glycol protecting group, makes it superior to many other boronic acid surrogates. However, this stability is conditional. By understanding its primary vulnerability to hydrolysis and by implementing the rigorous storage, handling, and verification protocols detailed in this guide, researchers can ensure the reagent's integrity. This diligence is fundamental to achieving reliable, reproducible, and successful outcomes in the synthesis of novel molecules that drive innovation in medicine and materials science.

References

-

CP Lab Safety. (n.d.). 4-(5,5-Dimethyl-1,3,2-Dioxaborinan-2-Yl)Benzonitrile, min 98%, 1 gram. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]

-

Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Boronic esters. Retrieved from [Link]

- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.

- D'hooghe, M., & De Kimpe, N. (2007).

- Matos, K., & Soderquist, J. A. (1998). Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry.

- Mphahlele, M. J. (2016). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).

-

ResearchGate. (n.d.). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. Retrieved from [Link]

- Regalado, E. L., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.

- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.

- Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)

- Edwards, J. O., et al. (1954). The Preparation and Rate of Hydrolysis of Boric Acid Esters. Industrial & Engineering Chemistry.

- Abo, M., et al. (2020).

-

ResearchGate. (n.d.). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Microwave-Promoted Suzuki-Miyaura Cross-Coupling of 2-Arylbenzo-1,3,2-diazaborolane, The New Suzuki Coupling Partners. Retrieved from [Link]

- Frková, Z., et al. (2014). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. Pest Management Science.

- Griese, J. J., et al. (2014). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. RSC Advances.

-

ACS Publications. (n.d.). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Retrieved from [Link]

-

RSC Publishing. (2021). Materials Chemistry A. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. calpaclab.com [calpaclab.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 214360-44-8|4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile|BLD Pharm [bldpharm.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. echemi.com [echemi.com]

- 14. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

commercial availability of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

An In-depth Technical Guide to 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile: Commercial Availability, Quality Control, and Application in Modern Synthesis

Abstract

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a specialized arylboronic ester that has emerged as a critical building block for researchers in medicinal chemistry, drug discovery, and materials science. Its structure combines the robust and stable neopentyl glycol boronic ester with the 4-cyanophenyl moiety, a valuable pharmacophore and versatile synthetic handle. This guide provides a comprehensive overview of its commercial availability, detailing key suppliers and typical quality specifications. It further delves into its chemical properties, recommended handling and storage protocols, and its principal application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. By synthesizing technical data with practical, field-proven insights, this document serves as an essential resource for scientists and development professionals seeking to leverage this reagent in their research endeavors.

The Strategic Role of Arylboronic Esters in Pharmaceutical Synthesis

The creation of carbon-carbon (C-C) bonds is fundamental to modern organic synthesis, particularly in the construction of complex molecular architectures required for pharmacologically active compounds. Among the most powerful tools for this purpose is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that forges C-C bonds between organoboron compounds and organic halides.[1] This reaction is renowned for its operational simplicity, mild conditions, and exceptional tolerance of a wide range of functional groups, making it a mainstay in the pharmaceutical industry.[1]

While traditional Suzuki couplings often employ boronic acids, the use of boronic esters, such as 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, offers significant advantages. The neopentyl glycol protecting group enhances the compound's bench stability, reduces the propensity for protodeboronation (a common side reaction), and simplifies purification compared to free boronic acids.

The 4-cyanophenyl group, or benzonitrile moiety, is not merely a passive structural component. The nitrile group is a key pharmacophore found in numerous approved drugs.[2] It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can modulate a molecule's physicochemical properties to improve bioavailability.[3] Its inclusion in a building block therefore provides a direct route to incorporating these desirable features into new drug candidates.

Physicochemical Profile

A thorough understanding of the reagent's properties is paramount for its successful application and storage.

Caption: Structure of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile.

Table 1: Key Properties and Specifications

| Property | Value | Source(s) |

| CAS Number | 214360-44-8 | [4][5][6] |

| Molecular Formula | C₁₂H₁₄BNO₂ | [4][6] |

| Molecular Weight | 215.06 g/mol | [6] |

| Appearance | White to off-white solid/powder | [7] |

| Typical Purity | ≥98% | [4][5] |

| Storage Conditions | Store at room temperature in a dry, well-ventilated place under an inert atmosphere. | [6][8] |

| Solubility | Soluble in common organic solvents (e.g., Methanol, Dioxane, THF). | [7][8] |

Stability and Storage Insights: Boronic esters, while more stable than their corresponding acids, are susceptible to hydrolysis. The neopentyl glycol protecting group provides significant steric hindrance that slows this process. However, for long-term storage and to ensure quantitative accuracy in reactions, it is imperative to store the compound under an inert atmosphere (e.g., Argon or Nitrogen) and away from moisture.[8] Suppliers often ship this product in sealed ampoules or bottles with an inert gas blanket.

Commercial Availability and Procurement

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is readily available from numerous chemical suppliers catering to the research and development sector. It is typically classified for professional, laboratory, or industrial use only and not for medical or direct consumer applications.[5]

Table 2: Representative Commercial Suppliers

| Supplier | Product Category | Typical Purity | Common Pack Sizes | CAS Number |

| Labsolu | Protein Degrader Building Blocks | 98% | 1 g, 5 g | 214360-44-8 |

| CP Lab Safety | Protein Degrader Building Blocks | min 98% | 1 g | 214360-44-8 |

| BLDpharm | Chemical Reagents | - | 1 g, 5 g, 25 g | 214360-44-8 |

| TCI America | Boronic Acid Esters | >98.0% (GC) | 1 g, 5 g | 171364-82-2* |

| Sigma-Aldrich | Building Blocks | 98% | Custom Synthesis | 775351-54-7** |

*Note: TCI and other suppliers often list the closely related pinacol ester (CAS 171364-82-2) as a standard catalog item, which serves a similar synthetic purpose. Researchers should verify the specific protecting group required for their application. **Note: Sigma-Aldrich lists a methylated analogue under this CAS number. The target compound may be available through their custom synthesis services.

Quality Control and Self-Validating Protocols: Reputable suppliers provide a Certificate of Analysis (C of A) detailing the purity and analytical methods used for verification, typically including ¹H NMR and Gas Chromatography (GC). When beginning a new project, it is best practice for researchers to independently verify the structure and purity of a new batch of reagent via NMR spectroscopy before committing it to a complex synthesis. This initial check serves as a self-validating step, ensuring that the starting material meets the standards required for reproducible and high-yielding reactions.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is as a coupling partner in Suzuki-Miyaura reactions to install the 4-cyanophenyl group onto an aromatic or heteroaromatic core.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a robust, self-validating framework for the Suzuki-Miyaura coupling. The causality behind each step is explained to ensure both success and understanding.

Objective: To couple an aryl bromide (Ar-Br) with 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile.

Materials:

-

Aryl bromide (1.0 eq)

-

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (1.2-1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent System (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas line (Argon or Nitrogen)

Methodology:

-

System Preparation (The 'Why'): Palladium(0) catalysts are oxygen-sensitive. Removing oxygen from the solvent and reaction vessel is critical to prevent catalyst oxidation to an inactive state, which is the most common cause of reaction failure.

-

Step 1.1: Add the aryl bromide (1.0 eq), 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (1.2 eq), base (2.0 eq), and palladium catalyst (0.03 eq) to a dry Schlenk flask containing a stir bar.

-

Step 1.2: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times.

-

-

Solvent Degassing & Addition (The 'Why'): Dissolved oxygen in solvents will rapidly deactivate the catalyst. Degassing is not optional for achieving high yields.

-

Step 2.1: Sparge the 1,4-Dioxane/H₂O solvent mixture with Argon for 15-20 minutes to remove dissolved oxygen.

-

Step 2.2: Using a gas-tight syringe, add the degassed solvent to the flask containing the solids.

-

-

Reaction Execution (The 'Why'): Heat is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The reaction is monitored to ensure completion and prevent decomposition.

-

Step 3.1: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Step 3.2: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

-

-

Work-up and Purification (The 'Why'): The work-up removes inorganic salts and the catalyst, while chromatography isolates the pure product.

-

Step 4.1: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-

Step 4.2: Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Step 4.3: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product. The purity of the final product can be confirmed by ¹H NMR and Mass Spectrometry.

-

Safety, Handling, and Disposal

Proper handling is essential due to the chemical hazards associated with this reagent.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H302: Harmful if swallowed.[6] |

| H315: Causes skin irritation.[6] | ||

| H319: Causes serious eye irritation.[6] | ||

| H335: May cause respiratory irritation.[6] |

Handling Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8]

-

Hygiene: Avoid breathing dust or vapors.[8] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9][10] In case of accidental contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[8]

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. This material should be treated as hazardous chemical waste.[9]

Conclusion

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile stands out as a highly valuable and commercially accessible reagent for synthetic chemists. Its inherent stability, conferred by the neopentyl glycol protecting group, combined with the synthetically versatile 4-cyanophenyl moiety, makes it an excellent choice for Suzuki-Miyaura cross-coupling reactions. By understanding its properties, adhering to proper handling protocols, and employing robust, validated reaction methodologies, researchers can effectively utilize this building block to accelerate the synthesis of novel compounds for drug discovery and advanced materials development.

References

-

4-(5, 5-Dimethyl-1, 3, 2-Dioxaborinan-2-Yl)Benzonitrile, min 98%, 1 gram. CP Lab Safety. [Link]

-

C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health (NIH). [Link]

-

Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

-

Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry. [Link]

-

Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [Link]

-

Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI. [Link]

-

Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate. National Institutes of Health (NIH). [Link]

-

Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

-

2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. ResearchGate. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health (NIH). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of Nitrile in Drug Design [sioc-journal.cn]

- 4. labsolu.ca [labsolu.ca]

- 5. calpaclab.com [calpaclab.com]

- 6. 214360-44-8|4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile|BLD Pharm [bldpharm.com]

- 7. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 171364-82-2 | TCI AMERICA [tcichemicals.com]

- 8. chembk.com [chembk.com]

- 9. fishersci.ca [fishersci.ca]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Introduction: The Strategic Importance of Biaryl Nitriles in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] At the heart of this powerful transformation lies the coupling of an organoboron species with an organic halide or triflate.[4] This guide focuses on a key building block, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile , and provides a detailed protocol for its application in Suzuki coupling reactions.

The target molecule, a neopentyl glycol boronic ester of 4-cyanophenylboronic acid, offers enhanced stability and ease of handling compared to its corresponding boronic acid, making it an attractive reagent for complex synthetic routes.[5] The resulting biaryl nitrile products are of significant interest in drug development, serving as precursors to a wide array of pharmacologically active compounds. The nitrile group, while electron-withdrawing, is a versatile functional handle that can be readily converted into amines, amides, carboxylic acids, and tetrazoles, unlocking a diverse chemical space for lead optimization.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in Suzuki coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide a troubleshooting guide to navigate potential challenges.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The presence of a base is crucial for the activation of the boronic ester, facilitating the transmetalation step.[6]

1. Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate. The reactivity of the aryl halide is dependent on the nature of the halide, with the general trend being I > Br > OTf >> Cl.[7] For less reactive aryl chlorides, the use of electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands is often necessary to facilitate this rate-limiting step.[6][7]

2. Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The boronic ester must first be activated by a base to form a more nucleophilic boronate species.[6] The choice of base is critical and can influence the reaction rate and yield.[8] Recent studies have also shown that boronic esters can transmetalate directly without prior hydrolysis under certain conditions.[3] The electron-withdrawing nitrile group on the 4-cyanophenylboronic ester can influence the electronics of the boron center, potentially affecting the rate of transmetalation. Interestingly, while electron-donating groups on boronic acids generally increase reactivity, electron-deficient boronic esters have also been observed to enhance the rate of this step compared to their corresponding boronic acids.[3][9]

3. Reductive Elimination: In the final step, the two organic groups on the Pd(II) intermediate couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: A General Procedure for the Suzuki Coupling of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

This protocol provides a general starting point for the Suzuki coupling of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for different aryl halide coupling partners.

Materials and Reagents

-

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (1.0 equiv)

-

Aryl bromide (1.0-1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 equiv) or a suitable palladium precatalyst

-

Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (0.02-0.10 equiv)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF/water mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Reaction Setup and Procedure

-

Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0-1.2 equiv), 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (1.0 equiv), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

-

Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand under an inert atmosphere.

-

Solvent Addition: Add the degassed anhydrous solvent to the reaction flask via cannula or syringe.

-

Initiation: Add the catalyst and ligand to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl nitrile.[10]

Data Presentation: Key Reaction Parameters

The choice of reaction parameters is crucial for a successful Suzuki coupling. The following table provides a summary of typical conditions and considerations.

| Parameter | Recommended Range | Rationale and Considerations |

| Aryl Halide | 1.0 - 1.2 equivalents | An excess of the aryl halide can sometimes improve conversion of the boronic ester. |

| Palladium Catalyst | 1 - 5 mol% | Higher catalyst loading may be required for challenging substrates (e.g., aryl chlorides). |

| Ligand | 2 - 10 mol% | Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or NHC ligands are often effective.[6] |

| Base | 2 - 3 equivalents | K₂CO₃ and K₃PO₄ are common choices.[8] Cs₂CO₃ can be more effective for difficult couplings. For base-sensitive substrates, KF can be a milder alternative.[6] |

| Solvent | Anhydrous | Toluene, dioxane, and THF are common choices. A mixture with water can sometimes accelerate the reaction. |

| Temperature | 80 - 110 °C | The optimal temperature will depend on the reactivity of the substrates and the chosen solvent. |

| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS to determine the point of maximum conversion. |

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section addresses common issues encountered in the Suzuki coupling of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. 4-Cyanophenylboronic acid, neopentyl glycol ester [myskinrecipes.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. home.sandiego.edu [home.sandiego.edu]

Application Note: Cross-Coupling Strategies for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

This Application Note is designed for researchers and process chemists utilizing 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (CAS: 214360-44-8) in Suzuki-Miyaura cross-coupling reactions. It addresses the specific physicochemical properties of neopentyl glycol boronates and provides optimized protocols to overcome their inherent kinetic stability.

Executive Summary

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (hereafter Reagent A ) is a protected arylboronic acid derivative used to introduce the 4-cyanophenyl moiety into pharmaceutical scaffolds. Unlike the free boronic acid or the pinacol ester, the neopentyl glycol (NPG) ester moiety imparts exceptional hydrolytic stability and crystallinity. However, this stability creates a high kinetic barrier to transmetallation, often resulting in stalled reactions under standard conditions. This guide outlines the "Activation-First" strategy required to efficiently couple Reagent A .

Scientific Foundation: The Stability-Reactivity Tradeoff

Structural Advantages

Reagent A utilizes a 5,5-dimethyl-1,3,2-dioxaborinane ring. This 6-membered ring is thermodynamically more stable than the 5-membered pinacol ring due to reduced ring strain and the "gem-dimethyl" effect (Thorpe-Ingold effect), which locks the conformation.

-

Benefit: High shelf-stability, resistance to protodeboronation, and ease of purification (often crystalline solids).

-

Challenge: The ester must be hydrolyzed to the free boronic acid or activated into a boronate "ate" complex to undergo transmetallation. Neopentyl esters hydrolyze significantly slower than pinacol esters.

Mechanistic Pathway & Activation

In a typical catalytic cycle, the rate-limiting step for NPG esters is often the pre-transmetallation activation .

-

Path A (Aqueous Base): Slow hydrolysis releases the free boronic acid [ArB(OH)₂], which then enters the cycle.

-

Path B (Anhydrous Silanolate): Use of Potassium Trimethylsilanolate (TMSOK) forms a highly reactive silanolate-boronate intermediate, bypassing the slow hydrolysis step.

Figure 1: Activation pathways for Neopentyl Glycol Boronates in Suzuki Coupling. Note the "TMSOK Activation" bypasses the slow hydrolysis step.

Optimization Parameters

The choice of base is the single most critical variable when using Reagent A .

| Parameter | Standard Condition (Method A) | Accelerated Condition (Method B) | Rationale |

| Solvent | DME/Water or Dioxane/Water (4:1) | THF or Toluene (Anhydrous) | Aqueous systems facilitate hydrolysis; Anhydrous systems require silanolates. |

| Base | K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv) | TMSOK (1.5 - 2.0 equiv) | Carbonates are weak activators for NPG esters; TMSOK is a potent activator. |

| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Pd(OAc)₂ + XPhos or SPhos | Electron-rich phosphines facilitate oxidative addition of aryl chlorides. |

| Temp | 80°C - 100°C | 25°C - 60°C | TMSOK allows for milder conditions due to rapid transmetallation. |

Experimental Protocols

Method A: Robust Aqueous Protocol (General Purpose)

Best for: Scale-up, cost-sensitive projects, and substrates stable to heat/water.

-

Preparation: In a reaction vial, combine the aryl halide (1.0 equiv), Reagent A (1.2 equiv), and K₂CO₃ (2.5 equiv).

-

Solvent: Add 1,4-Dioxane and Water in a 4:1 ratio (0.2 M concentration relative to halide).

-

Degassing: Sparge the mixture with Nitrogen or Argon for 10 minutes. Critical: Oxygen promotes homocoupling.

-

Catalyst: Add Pd(dppf)Cl₂·DCM (3-5 mol%).

-

Reaction: Seal and heat to 90°C for 4–12 hours.

-

Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the neopentyl ester peak. If the ester persists but the halide is consumed, protodeboronation may be occurring.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

Method B: High-Efficiency Anhydrous Protocol (TMSOK)

Best for: Sterically hindered substrates, unreactive aryl chlorides, or thermally sensitive compounds.

-

Preparation: In a glovebox or under strict inert atmosphere, combine aryl halide (1.0 equiv), Reagent A (1.1 equiv), and Potassium Trimethylsilanolate (TMSOK) (1.5 equiv).

-

Solvent: Add anhydrous THF (0.15 M).

-

Catalyst: Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) (pre-complexed if possible).

-

Reaction: Stir at room temperature (25°C). If no reaction after 1 hour, warm to 50°C.

-

Mechanism Check: The solution often turns a characteristic orange/red color upon formation of the active catalytic species.

-

Quench: Quench with saturated NH₄Cl solution (TMSOK is a strong base).

Troubleshooting & Self-Validation

Scenario 1: Reaction Stalls (Ester remains unreacted)

-

Cause: Hydrolysis of the neopentyl glycol group is too slow.

-

Fix: Switch to Method B (TMSOK) or increase the water ratio in Method A to 3:1. Alternatively, add 5 mol% of free neopentyl glycol to the reaction; this counter-intuitively can sometimes assist in solubility/equilibrium shifts, but generally, stronger activation is needed.

Scenario 2: Protodeboronation (Formation of Benzonitrile)

-

Cause: Reaction temperature too high or catalyst inactive. The nitrile group is electron-withdrawing, making the C-B bond susceptible to base-catalyzed cleavage.

-

Fix: Lower temperature to 60°C and use a more active catalyst (e.g., Pd-162 or XPhos Pd G3) to outcompete the decomposition pathway.

Scenario 3: Homocoupling of Boronate

-

Cause: Incomplete degassing (Oxygen ingress).

-

Fix: Use freeze-pump-thaw cycling for degassing rather than simple sparging.

References

-

Dennison, G. H. et al. (2013). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 42, 7519-7570.

- Cited for: Comparative stability of neopentyl glycol vs.

-

Gonzalez-Bobes, F. et al. (2020). "Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate." Organic Syntheses, 97, 86-104.

- Cited for: The specific protocol using TMSOK to acceler

-

Lennox, A. J. J. & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Angewandte Chemie International Edition, 53(22), 5519–5574.

-

Cited for: Mechanistic insights into the "oxo-palladium" vs "boronate" pathways.[1]

-

-

PubChem. (n.d.). "2-(1,3,2-Dioxaborinan-2-yl)benzonitrile Compound Summary."

-

Cited for: Physical property data and structural confirmation of the neopentyl glycol ester class.[2]

-

Sources

Application Notes and Protocols for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile: A Comprehensive Guide for Advanced Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Significance of Neopentyl Glycol Protected Boronate Esters